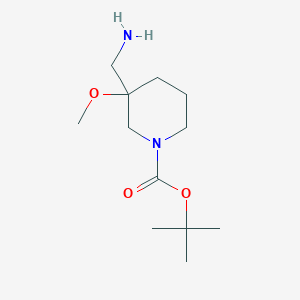

tert-Butyl 3-(aminomethyl)-3-methoxypiperidine-1-carboxylate

Description

tert-Butyl 3-(aminomethyl)-3-methoxypiperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate (Boc) protecting group at the 1-position, a methoxy substituent at the 3-position, and an aminomethyl group also at the 3-position. This structure places it within a class of Boc-protected piperidine derivatives, which are critical intermediates in medicinal chemistry for drug discovery and synthesis. The Boc group enhances stability during synthetic processes, while the aminomethyl and methoxy substituents provide sites for further functionalization. Such compounds are often employed in the development of bioactive molecules, including kinase inhibitors or protease modulators .

Properties

Molecular Formula |

C12H24N2O3 |

|---|---|

Molecular Weight |

244.33 g/mol |

IUPAC Name |

tert-butyl 3-(aminomethyl)-3-methoxypiperidine-1-carboxylate |

InChI |

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-7-5-6-12(8-13,9-14)16-4/h5-9,13H2,1-4H3 |

InChI Key |

PRXLOMQYAMFGDD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(CN)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(aminomethyl)-3-methoxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methanol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include anhydrous magnesium sulfate and boron trifluoride diethyl etherate .

Industrial Production Methods

Industrial production of tert-Butyl 3-(aminomethyl)-3-methoxypiperidine-1-carboxylate may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(aminomethyl)-3-methoxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted piperidine derivatives .

Scientific Research Applications

tert-Butyl 3-(aminomethyl)-3-methoxypiperidine-1-carboxylate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(aminomethyl)-3-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on substituent variations, molecular weight, and applications. Below is a detailed analysis:

Substituent Variations and Molecular Features

Structural Data and Crystallography

- The compound tert-Butyl 3-carbamoyl-4-methoxyimino-3-methylpiperidine-1-carboxylate () was characterized via single-crystal X-ray diffraction, revealing a mean C–C bond length of 0.004 Å and an R factor of 0.056, indicating high structural precision .

Biological Activity

Tert-Butyl 3-(aminomethyl)-3-methoxypiperidine-1-carboxylate, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl ester and an aminomethyl group, which are significant for its interaction with biological targets. Understanding its biological activity involves examining its synthesis, mechanism of action, and applications in various fields.

- Molecular Formula : C12H24N2O3

- Molecular Weight : 244.33 g/mol

- IUPAC Name : tert-butyl (3S,4S)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate

- InChI Key : WXQMQAMXMZTBAB-VHSXEESVSA-N

Synthesis

The synthesis of tert-butyl 3-(aminomethyl)-3-methoxypiperidine-1-carboxylate typically involves several steps:

- Formation of the Piperidine Ring : Cyclization reactions using suitable precursors.

- Aminomethyl Group Introduction : Achieved through reductive amination.

- Methoxylation : O-methylation using methyl iodide.

- Esterification : Formation of the tert-butyl ester from carboxylic acid and tert-butyl alcohol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds, while the methoxy group participates in hydrophobic interactions, modulating the activity of enzymes or receptors.

Biological Activity

Research has indicated several potential biological activities associated with tert-butyl 3-(aminomethyl)-3-methoxypiperidine-1-carboxylate:

Enzyme Interaction Studies

- Substrate Binding : The compound has been shown to bind effectively to various enzymes, influencing their catalytic activity.

- Inhibition Studies : Preliminary studies suggest that it may inhibit certain enzyme pathways, which could be relevant for therapeutic applications.

Anticancer Activity

Recent studies have explored the anticancer potential of piperidine derivatives:

- A study demonstrated that a related piperidine compound exhibited cytotoxicity and apoptosis induction in hypopharyngeal tumor cells, outperforming standard chemotherapy agents like bleomycin .

Neuropharmacological Effects

The structure of the compound suggests potential interactions with neurotransmitter receptors:

- Its aminomethyl group may enhance binding affinity to muscarinic acetylcholine receptors, implicating it in neuropharmacological pathways that could affect cognitive functions and memory .

Case Studies

Several case studies have been documented regarding the efficacy of similar compounds in various biological contexts:

Applications

The compound's unique structure allows it to be utilized in various fields:

- Medicinal Chemistry : As a pharmacophore for drug development targeting specific diseases.

- Chemical Synthesis : As an intermediate in the synthesis of more complex organic molecules.

- Biological Research : In studies exploring enzyme interactions and receptor binding mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.